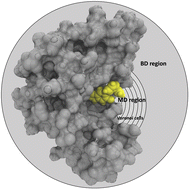QMrebind: incorporating quantum mechanical force field reparameterization at the ligand binding site for improved drug-target kinetics through milestoning simulations†
Chemical Science Pub Date: 2023-10-24 DOI: 10.1039/D3SC04195F
Abstract
Understanding the interaction of ligands with biomolecules is an integral component of drug discovery and development. Challenges for computing thermodynamic and kinetic quantities for pharmaceutically relevant receptor–ligand complexes include the size and flexibility of the ligands, large-scale conformational rearrangements of the receptor, accurate force field parameters, simulation efficiency, and sufficient sampling associated with rare events. Our recently developed multiscale milestoning simulation approach, SEEKR2 (Simulation Enabled Estimation of Kinetic Rates v.2), has demonstrated success in predicting unbinding (koff) kinetics by employing molecular dynamics (MD) simulations in regions closer to the binding site. The MD region is further subdivided into smaller Voronoi tessellations to improve the simulation efficiency and parallelization. To date, all MD simulations are run using general molecular mechanics (MM) force fields. The accuracy of calculations can be further improved by incorporating quantum mechanical (QM) methods into generating system-specific force fields through reparameterizing ligand partial charges in the bound state. The force field reparameterization process modifies the potential energy landscape of the bimolecular complex, enabling a more accurate representation of the intermolecular interactions and polarization effects at the bound state. We present QMrebind (Quantum Mechanical force field reparameterization at the receptor–ligand binding site), an ORCA-based software that facilitates reparameterizing the potential energy function within the phase space representing the bound state in a receptor–ligand complex. With SEEKR2 koff estimates and experimentally determined kinetic rates, we compare and interpret the receptor–ligand unbinding kinetics obtained using the newly reparameterized force fields for model host–guest systems and HSP90-inhibitor complexes. This method provides an opportunity to achieve higher accuracy in predicting receptor–ligand koff rate constants.


Recommended Literature
- [1] Effect of Zn2+ ions on the assembly of amylin oligomers: insight into the molecular mechanisms†
- [2] Results of a “Whole Effluent Assessment” study from different industrial sectors in Germany according to OSPAR's WEA strategy†
- [3] Synergistic size and charge conversions of functionalized PAMAM dendrimers under the acidic tumor microenvironment†
- [4] Prediction of stable silver selenide-based energy materials sustained by rubidium selenide alloying†
- [5] Morphogenesis of cement hydrate†
- [6] Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective†‡
- [7] Tunable colloidal Ni nanoparticles confined and redistributed in mesoporous silica for CO2 methanation†
- [8] Novel approach for mono-segmented flow micro-titration with sequential injection using a lab-on-valve system: a model study for the assay of acidity in fruit juices
- [9] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†
- [10] The impact of vinylene bridges and side chain alkyl groups on the solid state structures of tricyanovinyl-substituted thiophenes†

Journal Name:Chemical Science
Research Products
-
CAS no.: 121578-13-0
-
CAS no.: 1291-72-1









